Neocarlinoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

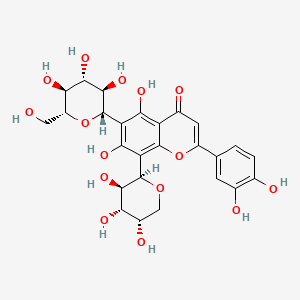

Neocarlinoside is a flavone C-glycoside, a type of flavonoid, which is a class of plant secondary metabolites known for their diverse biological activities. It is characterized by the substitution of hydroxy groups at positions 5, 7, 3’, and 4’ on the flavone backbone, and the attachment of β-D-glucopyranosyl and β-L-arabinopyranosyl residues via C-glycosidic linkages at positions 6 and 8, respectively . This compound is found in various plants and is known for its potential health benefits, including antioxidant and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of neocarlinoside typically involves the glycosylation of flavone derivativesThe glycosylation step involves the use of glycosyl donors such as β-D-glucopyranosyl and β-L-arabinopyranosyl, which are attached to the flavone core under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from plant sources or via biotechnological methods. Extraction involves the use of solvents such as ethanol or methanol to isolate the compound from plant materials. Biotechnological methods may include the use of genetically modified microorganisms to produce this compound in large quantities .

Analyse Chemischer Reaktionen

Types of Reactions: Neocarlinoside undergoes various chemical reactions, including:

Oxidation: The hydroxy groups on the flavone backbone can be oxidized to form quinones.

Reduction: Reduction of the carbonyl group in the flavone structure can lead to the formation of dihydroflavones.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroflavones.

Substitution: Ether or ester derivatives.

Wissenschaftliche Forschungsanwendungen

Neocarlinoside has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of flavonoid derivatives.

Biology: Investigated for its role in plant metabolism and its effects on plant growth and development.

Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.

Wirkmechanismus

Neocarlinoside exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Vergleich Mit ähnlichen Verbindungen

Neocarlinoside is similar to other flavone C-glycosides such as:

Carlinoside: Differing in the position of glycosidic linkages.

Isocarlinoside: An isomer with different spatial arrangement of glycosidic residues.

Orientin: A flavone C-glycoside with a different pattern of hydroxy group substitution.

This compound stands out due to its unique combination of glycosidic linkages and hydroxy group substitutions, which contribute to its distinct biological activities and potential health benefits .

Biologische Aktivität

Neocarlinoside is a compound derived from various plant sources, particularly noted for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a flavonoid glycoside, characterized by its phenolic structure which contributes to its biological properties. The molecular formula is represented as C₁₅H₁₄O₇, indicating the presence of multiple hydroxyl groups that are crucial for its activity.

Pharmacological Effects

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. This property is significant in protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in vitro and in vivo. This effect is particularly beneficial in conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Activity : this compound has demonstrated inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria suggest that this compound could be a potential candidate for developing new antimicrobial agents .

- Anticancer Properties : Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines, suggesting its potential use in cancer therapy. The mechanisms involve the modulation of cell cycle regulators and apoptotic pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been reported to inhibit various enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Modulation of Signaling Pathways : It affects key signaling pathways related to inflammation and cell survival, including NF-kB and MAPK pathways, leading to reduced expression of inflammatory mediators .

- Antioxidant Mechanism : By enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, this compound helps mitigate oxidative stress .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that this compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Case Study 2: Anti-inflammatory Effects

In an animal model of induced paw edema, this compound was administered at varying doses. The study found a dose-dependent reduction in paw swelling compared to the control group.

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 70 |

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)15-19(34)14-10(30)4-12(7-1-2-8(28)9(29)3-7)40-24(14)16(20(15)35)25-22(37)17(32)11(31)6-39-25/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGYTZHKGMCEGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83151-89-7 |

Source

|

| Record name | Neocarlinoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.